molecular formula C17H12F3N3O3 B1202322 7-Amino-1-(5-amino-2,4-difluorophenyl)-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

7-Amino-1-(5-amino-2,4-difluorophenyl)-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B1202322
M. Wt: 363.29 g/mol
InChI Key: ODKHMADULYCXOQ-UHFFFAOYSA-N
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Patent
US06136823

Procedure details

Concentrated hydrochloric acid (2 ml) was added to ethyl 7-amino-1-(5-tert-butoxycarbonylamino-2,4-difluorophenyl)-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (170 mg), and the mixture was heated under reflux for 5 hours. After the reaction mixture was cooled back to room temperature, water (2 ml) was added thereto. Solids deposited were collected by filtration and then washed successively with water, ethanol and diethyl ether to obtain the title compound (68 mg) as a pale yellow powder.
Quantity
2 mL
Type
reactant
Reaction Step One
Name
ethyl 7-amino-1-(5-tert-butoxycarbonylamino-2,4-difluorophenyl)-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[C:12]([CH3:13])=[C:11]2[C:6]([C:7](=[O:35])[C:8]([C:30]([O:32]CC)=[O:31])=[CH:9][N:10]2[C:14]2[CH:19]=[C:18]([NH:20]C(OC(C)(C)C)=O)[C:17]([F:28])=[CH:16][C:15]=2[F:29])=[CH:5][C:4]=1[F:36]>O>[NH2:2][C:3]1[C:12]([CH3:13])=[C:11]2[C:6]([C:7](=[O:35])[C:8]([C:30]([OH:32])=[O:31])=[CH:9][N:10]2[C:14]2[CH:19]=[C:18]([NH2:20])[C:17]([F:28])=[CH:16][C:15]=2[F:29])=[CH:5][C:4]=1[F:36]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
ethyl 7-amino-1-(5-tert-butoxycarbonylamino-2,4-difluorophenyl)-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Quantity
170 mg
Type
reactant
Smiles
NC1=C(C=C2C(C(=CN(C2=C1C)C1=C(C=C(C(=C1)NC(=O)OC(C)(C)C)F)F)C(=O)OCC)=O)F
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
Solids deposited were collected by filtration
WASH
Type
WASH
Details
washed successively with water, ethanol and diethyl ether

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C2C(C(=CN(C2=C1C)C1=C(C=C(C(=C1)N)F)F)C(=O)O)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 68 mg
YIELD: CALCULATEDPERCENTYIELD 54.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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